Epi-aflatoxin q1

Description

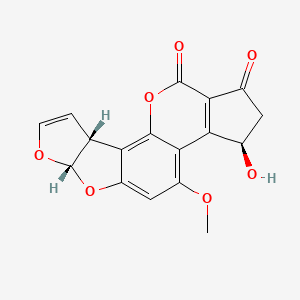

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,7S,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-7,17-18H,4H2,1H3/t6-,7-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNOTJLCULOEIM-TXLFOSJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C(=O)C[C@H]3O)C(=O)OC2=C4[C@H]5C=CO[C@H]5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of Aflatoxin B1 and Its Biotransformation to Epi Aflatoxin Q1

Fungal Biosynthetic Pathways of Aflatoxin Precursors (e.g., Aflatoxin B1)

Aflatoxins are toxic secondary metabolites produced by several species of Aspergillus fungi, most notably Aspergillus flavus and Aspergillus parasiticus. nih.gov The biosynthesis of aflatoxin B1 (AFB1), the most potent of these toxins, is a complex process involving a series of enzymatic reactions. reviberoammicol.com The genes responsible for this intricate pathway are located in a 75-kilobase (kb) gene cluster on chromosome 3 of the fungus. mdpi.comresearchgate.net This cluster contains at least 30 genes that orchestrate the production of AFB1. mdpi.comresearchgate.net The biosynthetic pathway begins with the synthesis of norsolorinic acid, the first stable intermediate, and proceeds through a series of over 16 steps to yield aflatoxin B1. annualreviews.org

Genetic and Transcriptional Regulation of Aflatoxin Biosynthesis (e.g., aflR, aflS gene clusters)

The regulation of the aflatoxin biosynthetic pathway is primarily controlled by two key regulatory genes located within the aflatoxin gene cluster: aflR and aflS (aflJ). nih.gov

The aflR gene is a pathway-specific transcription factor that plays a crucial role in activating the transcription of most of the structural genes within the aflatoxin cluster. nih.govmdpi.com The AflR protein contains a zinc cluster DNA-binding domain (Zn(II)2Cys6) and recognizes a specific palindromic sequence (5'-TCG(N5)CGA-3') in the promoter regions of target genes. nih.govuniprot.org Binding of AflR to these sites initiates the transcription of the enzymatic machinery required for aflatoxin production. uniprot.org The expression of aflR itself is subject to autoregulation and can be influenced by various environmental and nutritional factors. mdpi.com

The aflS gene, located adjacent to aflR, acts as a transcriptional enhancer. nih.gov While not strictly essential for aflatoxin synthesis, AflS interacts with AflR, forming a complex that enhances the transcription of early and mid-pathway structural genes. nih.govportlandpress.com The disruption of aflS leads to a significant reduction in the production of aflatoxin intermediates and final products. nih.gov The precise mechanism of how the AflR-AflS complex enhances transcription is still under investigation, but it is believed to facilitate the recruitment of the transcriptional machinery to the promoter regions of the aflatoxin genes. nih.gov

| Gene | Function | Key Characteristics |

|---|---|---|

| aflR | Pathway-specific transcription factor | Contains a Zn(II)2Cys6 DNA-binding domain; binds to a specific palindromic sequence in the promoter of target genes. nih.govuniprot.org |

| aflS (aflJ) | Transcriptional enhancer | Interacts with AflR to enhance transcription of structural genes; not essential for synthesis but significantly boosts production. nih.govportlandpress.com |

Enzymatic Cascade Mechanisms in Aflatoxin B1 Production

The synthesis of aflatoxin B1 is a multi-step enzymatic process that begins with the formation of a polyketide backbone. reviberoammicol.com This process is initiated by a fatty acid synthase and a polyketide synthase, which together produce the initial stable intermediate, norsolorinic acid. annualreviews.org From this point, a series of enzymatic reactions, including oxidations, reductions, and cyclizations, modify the molecule step-by-step.

Key enzymes in this cascade include cytochrome P450 monooxygenases, dehydrogenases, and oxidases, which are encoded by the structural genes within the aflatoxin gene cluster. reviberoammicol.comuniprot.org For example, the conversion of O-methylsterigmatocystin (OMST) to aflatoxin B1 in the final steps of the pathway is catalyzed by the cytochrome P450 monooxygenase AflU. uniprot.org Another critical enzyme, versicolorin (B1264617) B synthase, catalyzes a key cyclodehydration reaction that forms the bisfuran ring structure, which is essential for the mutagenic activity of aflatoxin B1. annualreviews.org The entire enzymatic cascade is a highly coordinated process, with the expression of the necessary enzymes being tightly regulated by the AflR and AflS proteins. nih.gov

Mammalian Biotransformation of Aflatoxin B1 to Aflatoxin Q1 and Epi-aflatoxin Q1

Once ingested by mammals, aflatoxin B1 undergoes extensive biotransformation, primarily in the liver. mdpi.com This metabolic processing can lead to either detoxification or bioactivation of the mycotoxin. ukm.my The biotransformation of AFB1 results in the formation of several metabolites, including aflatoxin Q1 (AFQ1) and its stereoisomer, this compound (epi-AFQ1). semanticscholar.orgsemanticscholar.org

Role of Cytochrome P450 Monooxygenases in Hydroxylation Pathways

The primary enzymes responsible for the metabolism of aflatoxin B1 in mammals are the cytochrome P450 (CYP) monooxygenases. mdpi.comnih.gov These enzymes catalyze the oxidation of AFB1 at various positions on the molecule, leading to the formation of hydroxylated metabolites. semanticscholar.org

The formation of aflatoxin Q1 is a major detoxification pathway for AFB1. mdpi.com This reaction involves the hydroxylation of AFB1 at the C-14 position. frontiersin.org In humans, CYP3A4 is a key enzyme involved in the formation of AFQ1. researchgate.net The hydroxylation of AFB1 to AFQ1 increases the polarity of the molecule, facilitating its excretion from the body. semanticscholar.org While AFQ1 is considered less toxic than AFB1, it can still be activated to a reactive epoxide form. mdpi.com

| Enzyme | Metabolite Formed | Significance |

|---|---|---|

| CYP3A4 | Aflatoxin Q1 (AFQ1) | A major detoxification pathway in humans. researchgate.net |

| CYP1A2 | AFB1-8,9-exo-epoxide, Aflatoxin M1 (AFM1) | Bioactivation to the ultimate carcinogen and formation of a less toxic metabolite. researchgate.netmdpi.com |

Stereochemical Aspects of this compound Formation via C3-Hydroxylation

The formation of this compound is another outcome of the mammalian biotransformation of aflatoxin B1. Both aflatoxin Q1 and this compound are products of the hydroxylation of AFB1. Recent research has shown that certain bacterial enzymes, such as the CotA laccase from Bacillus licheniformis, can transform aflatoxin B1 into both aflatoxin Q1 and this compound. semanticscholar.orgacs.org The formation of these two epimers suggests that the hydroxylation reaction can occur with different stereoselectivity. While AFQ1 is a known mammalian metabolite, the precise enzymatic pathways and stereochemical control leading to the formation of epi-AFQ1 in mammals are still being elucidated. The stereochemistry of these metabolites is significant as it can influence their biological activity and toxicity. frontiersin.org

Enzymatic and Microbial Degradation of Aflatoxins Yielding Epi Aflatoxin Q1

Identification and Characterization of Aflatoxin-Degrading Enzymes

A number of enzymes, particularly oxidoreductases, have been identified for their capacity to degrade aflatoxins. tandfonline.com Among these, laccases and peroxidases are the most extensively studied for their role in the detoxification of AFB1. tandfonline.comresearchgate.net

Laccase-Mediated Degradation of Aflatoxin B1

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are copper-containing enzymes that have demonstrated significant potential in degrading AFB1. tandfonline.comnih.gov These enzymes can oxidize a wide range of phenolic and non-phenolic compounds. mdpi.com The action of laccase on AFB1 can result in the formation of various degradation products, including the isomeric forms aflatoxin Q1 (AFQ1) and epi-aflatoxin Q1. tandfonline.com

A notable example is the CotA laccase from Bacillus licheniformis, which has been shown to oxidize AFB1. tandfonline.comscielo.br This thermostable bacterial laccase can transform AFB1 into AFQ1 and epi-AFQ1. scielo.br The degradation of AFB1 by this laccase is considered an effective detoxification method, as both AFQ1 and epi-AFQ1 have been reported to be almost non-toxic to human liver cells. nih.gov Studies have shown that laccases from various sources, including fungal and bacterial origins, can effectively degrade AFB1, sometimes requiring a mediator for optimal activity. mdpi.commdpi.com For instance, the Ery4 laccase from Pleurotus eryngii and Lac2 from Pleurotus pulmonarius require redox mediators to oxidize AFB1. tandfonline.com

The degradation efficiency of laccases can be influenced by factors such as pH, temperature, and the presence of mediators. For example, the CotA-laccase from Bacillus licheniformis showed optimal AFB1 degradation at pH 9. nih.gov

Involvement of Peroxidases and Other Oxidoreductases in Aflatoxin B1 Transformation

Peroxidases are another class of oxidoreductases that play a role in the transformation of AFB1. researchgate.netresearchgate.net Manganese peroxidase (MnP), an enzyme produced by white-rot fungi like Phanerochaete sordida, can eliminate AFB1 by oxidizing it, leading to a significant reduction in its mutagenic activity. researchgate.net The proposed mechanism involves the oxidation of AFB1 to AFB1-8,9-epoxide, which is then hydrolyzed to the less toxic AFB1-8,9-dihydrodiol. researchgate.net

A dye-decolorizing peroxidase (Dyp-type peroxidase) from Rhodococcus jostii (Rh_DypB) has been shown to efficiently transform AFB1 into AFQ1. open.ac.ukfao.orgnih.gov This enzymatic conversion is significant as AFQ1 is considerably less toxic than its parent compound, AFB1. open.ac.ukfao.orgnih.gov Other oxidoreductases, such as F420H2-dependent reductase from Mycobacterium smegmatis, have also been identified for their ability to degrade aflatoxins. tandfonline.com

Microbial Strains Exhibiting Aflatoxin B1 Degradation to this compound

A diverse range of microorganisms, including bacteria and fungi, have been identified for their ability to degrade AFB1 into less toxic compounds, including this compound. nih.gov

Bacterial Species and Their Enzymatic Systems (e.g., Bacillus licheniformis, Bacillus subtilis)

Several species within the Bacillus genus are well-documented for their AFB1 degradation capabilities. mdpi.com Bacillus licheniformis and Bacillus subtilis are prominent examples. scielo.brupm.edu.my

The CotA laccase from Bacillus licheniformis is a key enzyme responsible for the transformation of AFB1 to AFQ1 and epi-AFQ1. tandfonline.comscielo.br This degradation has been observed to be a rapid and continuous process. scielo.br Strains of B. licheniformis, such as CFR1, have demonstrated high degradation rates of AFB1. frontiersin.orgresearchgate.net

Bacillus subtilis has also been extensively studied for its mycotoxin-degrading abilities. mdpi.com The multi-copper oxidase CotA from B. subtilis (BsCotA) has been investigated for its detoxification of AFB1, with AFQ1 and epi-AFQ1 identified as the initial oxidation products. nih.govfrontiersin.org Different strains of B. subtilis have shown varying degrees of AFB1 degradation. upm.edu.mynih.gov The degradation is often attributed to extracellular enzymes. researchgate.net

| Bacterial Species | Key Enzyme(s) | Degradation Products | Reference(s) |

| Bacillus licheniformis | CotA laccase | Aflatoxin Q1, this compound | tandfonline.comscielo.brnih.gov |

| Bacillus subtilis | CotA laccase | Aflatoxin Q1, this compound | nih.govfrontiersin.org |

Fungal Species and Their Capacity for Aflatoxin Bioremediation

Various fungal species, particularly white-rot fungi, are known to produce enzymes capable of degrading AFB1. mdpi.complos.org Fungi such as Pleurotus ostreatus and Trametes versicolor produce laccases and peroxidases that contribute to aflatoxin detoxification. nih.govmdpi.com

For instance, a laccase from Trametes versicolor can directly oxidize AFB1. tandfonline.com Edible fungi like Agrocybe cylindracea have also been shown to efficiently degrade both AFB1 and zearalenone, with manganese peroxidase (MnP) identified as a key enzyme in the culture supernatant. frontiersin.org Several other fungal species, including Penicillium griseofulvum, Trichoderma viride, and Saccharomyces cerevisiae, have demonstrated the ability to reduce AFB1 concentrations. pjmonline.org Endophytic fungi like Trichoderma harzianum have also shown potential for AFB1 biodegradation. nih.gov

Proposed Enzymatic Reaction Mechanisms Underlying this compound Production as a Detoxification Product

The enzymatic conversion of aflatoxin B1 to this compound is a key detoxification pathway. The primary mechanism involves the hydroxylation of AFB1 at the C3 position of the cyclopentenone ring. tandfonline.comresearchgate.net

Laccases, such as the CotA laccase from Bacillus licheniformis, catalyze this C3-hydroxylation, resulting in the formation of two isomeric products: aflatoxin Q1 (AFQ1) and this compound. tandfonline.comresearchgate.net This reaction introduces a hydroxyl group, which significantly reduces the toxicity of the original aflatoxin molecule. nih.gov The formation of AFQ1 and its epimer, epi-AFQ1, is a recognized detoxification step as these metabolites exhibit substantially lower mutagenic and carcinogenic potential compared to AFB1. nih.govscirp.org

Similarly, certain peroxidases, like the Rh_DypB peroxidase, have been shown to quantitatively convert AFB1 to AFQ1. open.ac.ukfao.orgnih.gov The underlying mechanism for both laccases and peroxidases in producing these hydroxylated metabolites involves an oxidative attack on the AFB1 molecule. tandfonline.comresearchgate.net This enzymatic transformation represents a promising strategy for the bioremediation of aflatoxin-contaminated food and feed.

Hydroxylation and Epoxidation Pathways in Detoxification

The enzymatic detoxification of Aflatoxin B1 (AFB1) involves several metabolic reactions, with hydroxylation and epoxidation being the principal Phase I pathways. scirp.orgnih.gov These oxidative reactions are crucial in altering the structure and toxicity of the aflatoxin molecule. frontiersin.org

Hydroxylation is a key detoxification mechanism where a hydroxyl group is introduced into the AFB1 structure. The formation of this compound is a direct result of the C3-hydroxylation of AFB1, a reaction catalyzed by enzymes like the CotA laccase from Bacillus licheniformis. scielo.brtandfonline.com This specific hydroxylation results in two isomeric forms: aflatoxin Q1 (AFQ1) and epi-AFQ1. researchgate.nettandfonline.com This transformation is significant because AFQ1 is noted to be considerably less toxic than AFB1. nih.govnih.gov

Epoxidation, another critical pathway, involves the oxidation of the terminal furan (B31954) ring of AFB1. tandfonline.comfrontiersin.org This reaction, primarily carried out by cytochrome P450 enzymes in the liver, produces the highly reactive and toxic metabolite AFB1-8,9-epoxide. scirp.orgnih.govnih.gov While this epoxide is a key intermediate in the carcinogenic mechanism of AFB1, it can be further hydrolyzed to the less toxic AFB1-8,9-dihydrodiol, representing a detoxification step. tandfonline.comscirp.org Therefore, while both hydroxylation and epoxidation are central to AFB1 metabolism, the pathway leading to this compound via hydroxylation is a direct enzymatic detoxification step. scielo.brfrontiersin.org

Key Enzymes and Microorganisms in this compound Formation

| Enzyme/Microorganism | Enzyme Type | Reaction Catalyzed | Products | Reference |

|---|---|---|---|---|

| Bacillus licheniformis | CotA Laccase (Aflatoxin Oxidase) | C3-Hydroxylation of Aflatoxin B1 | Aflatoxin Q1 and this compound | scielo.brtandfonline.com |

| Bacillus subtilis | CotA Laccase | Oxidation of Aflatoxin B1 | Aflatoxin Q1 and this compound | frontiersin.org |

Influence of Cofactors and Redox Mediators in Enzymatic Transformations

The efficiency of enzymatic degradation of aflatoxins can be significantly influenced by the presence of cofactors and redox mediators. nih.govfrontiersin.org These molecules can act as electron carriers or assist in the catalytic activity of enzymes, thereby enhancing the transformation of toxins like AFB1. frontiersin.org

Laccases, a key group of enzymes in aflatoxin degradation, often exhibit enhanced activity in the presence of redox mediators. tandfonline.com These mediators are small organic compounds that, once oxidized by the laccase, can in turn oxidize substrates that the enzyme cannot attack directly. frontiersin.org For instance, the degradation of AFB1 by laccase from Pleurotus pulmonarius was minimal (23%) without mediators but increased substantially with the addition of compounds like acetosyringone (B1664989) (AS) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.govmdpi.comnih.gov The addition of 10 mM acetosyringone boosted AFB1 degradation to 90%. nih.gov However, some bacterial laccases, such as the CotA from Bacillus subtilis, have the advantage of degrading AFB1 into AFQ1 and epi-AFQ1 without the need for mediators. frontiersin.orgd-nb.info

Other enzyme systems rely on specific cofactors. For example, F420-dependent reductases, isolated from Mycobacterium smegmatis, utilize the deazaflavin cofactor F420H2 to catalyze the reduction of aflatoxins. tandfonline.comnih.govfrontiersin.org These enzymes transfer electrons from the F420H2 cofactor to the aflatoxin molecule, leading to the reduction of its α,β-unsaturated ester moiety and subsequent destabilization of the lactone ring. tandfonline.comfrontiersin.org Another cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), is essential for monooxygenases, which are involved in the hydroxylation and epoxidation reactions during aflatoxin metabolism. nih.govmdpi.com

Effect of Mediators on Laccase-Catalyzed AFB1 Degradation

| Enzyme Source | Mediator | Concentration | AFB1 Degradation (%) | Reference |

|---|---|---|---|---|

| Pleurotus pulmonarius (Lac2) | None | - | 23% | mdpi.comnih.gov |

| Acetosyringone (AS) | 10 mM | 90% | nih.gov | |

| ABTS | 1 mM | ~45% | nih.gov | |

| Trametes versicolor | None | - | Degrades AFB1 directly | frontiersin.org |

| Bacillus subtilis (CotA) | None | - | Degrades AFB1 directly | frontiersin.org |

Advanced Methodologies for Enhancing Enzymatic Degradation Efficiency

To improve the practical application of enzymes in aflatoxin detoxification, researchers are exploring advanced methodologies to enhance their efficiency, stability, and catalytic activity. nih.govnais.net.cn These approaches include protein engineering and the use of computational and statistical tools to optimize the biocatalytic process. tandfonline.comnais.net.cn

Application of Protein Engineering in Enzyme Optimization

Protein engineering is a powerful tool for modifying and improving the properties of aflatoxin-degrading enzymes. tandfonline.comnih.gov By making specific changes to the amino acid sequence of an enzyme, its catalytic efficiency (kcat/Km), stability, and substrate specificity can be enhanced. nais.net.cn

Site-directed mutagenesis is a commonly used technique in this field. For example, researchers have applied this method to the CotA laccase from Bacillus licheniformis, the enzyme known to convert AFB1 to AFQ1 and epi-AFQ1. frontiersin.org A study identified a mutant, Q441A, which exhibited a 1.73-fold higher catalytic efficiency than the wild-type enzyme for this transformation. frontiersin.org Similarly, molecular docking and site-directed mutagenesis have been used to modify key amino acid sites in the Trametes versicolor aflatoxin B1-degrading enzyme (TV-AFB1D) to improve its performance. researchgate.net These targeted modifications, guided by an understanding of the enzyme's structure and function, hold significant promise for developing more robust and efficient biocatalysts for aflatoxin detoxification. hnxb.org.cn

Computational Approaches and Statistical Optimization for Enhanced Biocatalysis

Computational biology and statistical optimization methods are increasingly being used to accelerate the development and improve the efficiency of enzymatic degradation processes. tandfonline.comnih.govnais.net.cn These in silico techniques provide valuable insights into enzyme mechanisms and help to identify optimal conditions for biocatalysis. nih.govnih.gov

Computational tools such as molecular docking and molecular dynamics (MD) simulations allow researchers to model the interaction between an enzyme and its substrate, like AFB1. nih.govbiorxiv.orgresearchgate.net This helps in understanding the binding mechanisms and identifying key amino acid residues involved in catalysis, which is crucial information for rational protein design. hnxb.org.cnresearchgate.net For example, computational studies have been used to characterize an aflatoxin oxidase from Armillariella tabescens. nih.gov

Statistical optimization techniques, such as the Plackett-Burman design and Box-Behnken methodology, are employed to systematically screen for and optimize the most significant variables affecting enzyme production and degradation activity. tandfonline.comnih.gov These variables can include culture conditions like temperature, pH, and nutrient composition. nih.govresearchgate.netnih.gov By applying these statistical models, researchers can determine the optimal conditions to maximize the yield of the degrading enzyme or the rate of aflatoxin degradation. nih.govd-nb.info For instance, a combination of these methods was used to optimize the culture conditions for Panus neostrigosus, resulting in a culture filtrate that achieved a 49% degradation of AFB1 in one hour. tandfonline.comnih.gov

Molecular and Cellular Research on the Comparative Biological Activities of Epi Aflatoxin Q1

Studies on the Differential Genotoxicity and Mutagenicity of Epi-aflatoxin Q1 Compared to Aflatoxin B1

Research into the biological activity of Aflatoxin B1 (AFB1) metabolites has established that the formation of Aflatoxin Q1 (AFQ1) and its stereoisomer, this compound, is a significant detoxification pathway. ebi.ac.uknih.gov Studies directly comparing the genotoxicity and mutagenicity of these compounds reveal substantial differences in their potential to cause genetic damage.

AFQ1 is considered significantly less toxic and mutagenic than its parent compound, AFB1. nih.gov One study reported that AFQ1 is approximately eighteen times less toxic and eighty-three times less mutagenic than AFB1. nih.gov Further research demonstrated that while AFB1 exposure significantly reduced the viability of human liver cells (L-02), the cells were not adversely affected after exposure to either AFQ1 or this compound. nih.gov

Table 1: Comparative Mutagenicity of Aflatoxin B1 and its Metabolites

| Compound | Test System/Strain | Metabolic Activation | Result | Source(s) |

|---|---|---|---|---|

| Aflatoxin B1 (AFB1) | S. typhimurium TA100 | With S9 Mix | Highly mutagenic; genotoxic | researchgate.net |

| Aflatoxin Q1 (AFQ1) | S. typhimurium TA100 | Without S9 Mix | Mutagenic (direct-acting) | ebi.ac.uknih.gov |

| Aflatoxin Q1 (AFQ1) | S. typhimurium TA98 | With S9 Mix | Marginally mutagenic | ebi.ac.uknih.gov |

| This compound | Human Liver Cells (L-02) | Not Applicable | No reduction in cell viability | nih.gov |

| Aflatoxicol (AFL) | Human Cell Lines | Not Applicable | Genotoxic | nih.gov |

| Aflatoxin M1 (AFM1) | Human Cell Lines | Not Applicable | Genotoxic in one cell line (LS-174T) | nih.gov |

Analysis of Aflatoxin B1 and Metabolite Interactions with Cellular Macromolecules (e.g., DNA, Proteins) in the Context of this compound Formation

The severe toxicity of Aflatoxin B1 is primarily attributed to its metabolic activation into a highly reactive electrophilic intermediate. nih.gov This process is catalyzed by cytochrome P450 (CYP450) enzymes in the liver, which convert AFB1 into Aflatoxin B1-8,9-exo-epoxide (AFBO). scirp.orgsemanticscholar.orgmdpi.com This epoxide is highly unstable and readily forms covalent bonds with cellular macromolecules, including nucleic acids and proteins. nih.govveterinaryworld.orgd-nb.info

The primary target for AFBO is the N7 position of guanine (B1146940) residues in DNA. mdpi.comnih.gov This interaction results in the formation of the predominant pro-mutagenic adduct, 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-AFB1 (AFB1-N7-Gua). mdpi.comnih.gov If not repaired, this DNA adduct can lead to a characteristic G:C to T:A transversion mutation, a known molecular signature for aflatoxin-induced hepatocellular carcinoma. scirp.orgresearchgate.netlirauni.ac.ug AFBO also binds to cellular proteins, such as albumin in the blood, forming adducts that disrupt protein synthesis and contribute to cytotoxicity. veterinaryworld.orgopenresearchafrica.org

The formation of this compound occurs through a competing metabolic pathway. nih.gov Instead of epoxidation, AFB1 can undergo hydroxylation at the C3 position, a reaction also mediated by CYP450 enzymes (specifically CYP3A4), to produce Aflatoxin Q1 and its epimer, this compound. nih.govtandfonline.comnih.gov This 3α-hydroxylation is considered a critical detoxification pathway because it converts AFB1 into a significantly less toxic and less mutagenic metabolite. ebi.ac.uknih.gov By shunting AFB1 toward this pathway, the formation of the highly reactive AFBO is reduced, thereby decreasing the potential for harmful interactions with DNA and proteins. ebi.ac.uk The formation of AFQ1 is a major route of AFB1 metabolism in human liver preparations. ebi.ac.uknih.govresearchgate.net

Table 2: Major Metabolic Pathways of Aflatoxin B1 and Reactivity of Products

| Metabolic Pathway | Key Enzyme(s) | Metabolite(s) | Biological Consequence | Source(s) |

|---|---|---|---|---|

| Epoxidation | CYP1A2, CYP3A4 | Aflatoxin B1-8,9-epoxide (AFBO) | Toxification : Forms DNA and protein adducts, leading to genotoxicity and cytotoxicity. | nih.govscirp.orgmdpi.comnih.gov |

| Hydroxylation | CYP3A4, Laccase | Aflatoxin Q1 (AFQ1), this compound | Detoxification : Produces less toxic and less mutagenic metabolites, reducing macromolecule binding. | ebi.ac.uknih.govd-nb.infotandfonline.com |

| Hydroxylation | CYP450 | Aflatoxin M1 (AFM1) | Toxification/Detoxification : Less toxic than AFB1 but can still be activated to a genotoxic epoxide. | nih.govnih.gov |

| O-demethylation | CYP450 | Aflatoxin P1 (AFP1) | Detoxification : Produces a less toxic metabolite. | nih.govnih.gov |

| Reduction | Carbonyl Reductases | Aflatoxicol (AFL) | Toxification : Can be converted back to AFB1, acting as a reservoir. | nih.govnih.gov |

Investigations into Epigenetic Modifications Influenced by Aflatoxin Metabolism Relevant to this compound Research

The metabolism of Aflatoxin B1 can induce profound epigenetic changes, which alter gene expression without changing the DNA sequence itself. scirp.orgsemanticscholar.org These modifications are a key component of aflatoxin's carcinogenic mechanism. Research has shown that AFB1 and its metabolites, particularly the reactive AFBO, can affect several epigenetic processes, including DNA methylation, histone modifications, and the expression of non-coding microRNAs (miRNAs). scirp.orgresearchgate.netlirauni.ac.ugcapes.gov.br

Chronic exposure to aflatoxins can lead to aberrant DNA methylation patterns, causing epigenetic inactivation of tumor suppressor genes or the derepression of oncogenes, thereby affecting cellular growth and differentiation. scirp.orgsemanticscholar.orgresearchgate.net Furthermore, aflatoxin metabolites can influence histone modifications, which are crucial for regulating chromatin structure and gene accessibility. scirp.org The carcinogenic potency of AFB1 is highly correlated with its ability to activate these epigenetic mechanisms. semanticscholar.org

A critical epigenetic-related event is the induction of a specific G:C to T:A transversion mutation at codon 249 of the TP53 tumor suppressor gene, a hallmark of aflatoxin exposure in human hepatocellular carcinoma. scirp.orglirauni.ac.ug The formation of reactive AFBO metabolites is the driving force behind these epigenetic disruptions. researchgate.netlirauni.ac.ug Therefore, research into this compound is highly relevant, as its formation represents a detoxification pathway that diverts AFB1 away from the production of the AFBO epoxide. ebi.ac.uk By promoting the conversion of AFB1 to the less harmful this compound, the cell can mitigate the downstream epigenetic alterations that contribute to carcinogenesis.

Research into Cellular Responses to Aflatoxin B1 Biotransformation Products

The biotransformation of Aflatoxin B1 triggers a cascade of adverse cellular responses, largely stemming from the interaction of its metabolites with cellular components. The formation of AFBO and its subsequent binding to macromolecules inhibits essential cellular processes, including protein synthesis and DNA replication. scirp.orgopenresearchafrica.org This interference can lead to cell cycle arrest and inhibition of cell proliferation. openresearchafrica.org

A major cellular response to AFB1 metabolism is the induction of oxidative stress. mdpi.comresearchgate.net The metabolic activation process and the resulting cellular damage generate reactive oxygen species (ROS). lirauni.ac.ugmdpi.com An excess of ROS that is not neutralized by cellular antioxidant systems leads to oxidative damage, including lipid peroxidation of cell membranes and further damage to DNA and proteins, ultimately contributing to cell death. mdpi.comresearchgate.net

Exposure to AFB1 and its metabolites also alters the expression of numerous proteins and modulates critical cell signaling pathways. scirp.orgmdpi.com Studies have identified changes in the expression of proteins involved in metabolism, the urea (B33335) cycle, and the antioxidant response. mdpi.com Specifically, enzymes such as superoxide (B77818) dismutase (SOD) and catalase have been observed to be downregulated, compromising the cell's ability to handle oxidative stress. mdpi.com Furthermore, aflatoxin exposure can induce apoptosis (programmed cell death) and affect the expression of nuclear receptors that regulate the metabolism of xenobiotics. scirp.orgopenresearchafrica.org The formation of this compound is a beneficial cellular event in this context, as it is a detoxification product that is substantially less capable of initiating these damaging cellular responses compared to the highly toxic AFBO intermediate. nih.govd-nb.info

Table 3: Summary of Cellular Responses to Aflatoxin B1 Biotransformation

| Cellular Response | Mechanism | Key Findings | Source(s) |

|---|---|---|---|

| Inhibition of Macromolecule Synthesis | AFBO adducts interfere with DNA replication and transcription. | Impairment of DNA, RNA, and protein synthesis. | scirp.orgopenresearchafrica.org |

| Oxidative Stress | Generation of Reactive Oxygen Species (ROS) during AFB1 metabolism. | Lipid peroxidation, oxidative damage to DNA and proteins, depletion of glutathione (B108866) (GSH). | lirauni.ac.ugmdpi.comresearchgate.net |

| Alteration of Gene/Protein Expression | Modulation of signaling pathways and nuclear receptors (PXR, CAR, AhR). | Downregulation of antioxidant enzymes (e.g., SOD, Cat); altered expression of metabolic proteins. | scirp.orgmdpi.com |

| Cell Cycle Disruption & Apoptosis | DNA damage triggers cell cycle checkpoints and programmed cell death pathways. | Inhibition of cell proliferation and cell cycle arrest. | openresearchafrica.org |

Analytical Methodologies for the Detection and Quantification of Epi Aflatoxin Q1 in Academic Research

Advanced Chromatographic Techniques (e.g., HPLC-FLD, HPLC-MS, HPLC-QTOF)

The identification and quantification of epi-aflatoxin Q1 in academic research are predominantly accomplished using advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands as the gold standard for this type of analysis.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a widely used method for analyzing aflatoxins due to their native fluorescent properties. nih.govjmbfs.orgsciencepublishinggroup.comresearchgate.net In studies investigating the enzymatic degradation of aflatoxin B1 (AFB1), HPLC-FLD is employed to monitor the decrease of the parent toxin and the appearance of metabolites over time. frontiersin.orgnih.gov For instance, research on the degradation of AFB1 by the Bacillus subtilis laccase enzyme CotA utilized HPLC-FLD to determine the degradation kinetics. nih.gov While aflatoxins B1 and G1 require derivatization to enhance their fluorescence, metabolites like this compound can often be detected by their native fluorescence. agoa.infocnr.it The method involves separating the compounds on a C18 column with a mobile phase typically consisting of a methanol-water or acetonitrile-water mixture. nih.govcnr.it

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For more definitive identification and structural confirmation, HPLC is coupled with a mass spectrometer. This combination provides high sensitivity and selectivity, allowing for the precise measurement of the mass-to-charge ratio (m/z) of the compound. nih.gov Several studies have successfully identified this compound as a primary oxidation product of AFB1 using HPLC-MS. frontiersin.orgfrontiersin.org One study detailed an analytical method using an LC-MS system with a 45-minute gradient elution. nih.gov The mobile phase consisted of water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid, and the mass spectrometer scanned a mass range between 100 and 850 Da in both positive and negative ionization modes. nih.gov This technique is crucial for distinguishing between isomers like aflatoxin Q1 and this compound, which may have similar retention times but can be confirmed by their mass spectra. nih.gov

High-Performance Liquid Chromatography-Quadrupole Time-of-Flight (HPLC-QTOF): This powerful technique combines the separation capabilities of HPLC with the high mass accuracy and resolution of a QTOF mass spectrometer. HPLC-QTOF is particularly valuable for identifying unknown metabolites in complex samples. In the context of this compound, it has been used to confirm its identity as a detoxification product of AFB1. frontiersin.orgfrontiersin.org The high mass accuracy of QTOF-MS allows for the determination of the elemental composition of the detected ions, providing strong evidence for the identification of metabolites like this compound. frontiersin.org For example, the detection of a compound with a mass corresponding to the addition of an oxygen atom to AFB1 (C₁₇H₁₂O₇) supports its identification as a hydroxylated metabolite like this compound. tandfonline.com

| Technique | Research Focus | Key Findings | Source |

|---|---|---|---|

| HPLC-FLD | Degradation kinetics of AFB1 by Bacillus subtilis laccase (BsCotA). | Used to monitor the decomposition rate of AFB1, which leads to the formation of AFQ1 and epi-AFQ1. A 3.5-minute gradient method was employed. | nih.gov |

| HPLC-MS | Identification of AFB1 degradation products by CotA laccase. | Confirmed AFQ1 and epi-AFQ1 as the initial oxidation products. A semi-quantification method for epi-AFQ1 was developed based on the AFQ1 calibration curve. | frontiersin.org |

| UHPLC-HRMS | Analysis of AFB1 degradation products by Ery4 laccase. | Identified epi-AFQ1, AFQ1, and AFM1 as oxidation products based on structure, polarity, and fragment ions. | nih.gov |

| HPLC-QTOF | Elucidation of reaction products from AFB1 detoxification by BsCotA. | Provided high-resolution mass data to definitively identify AFQ1 and epi-AFQ1 as the main reaction products. | frontiersin.orgfrontiersin.org |

Development and Application of Immunoanalytical Approaches for Metabolite Profiling

Immunoanalytical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the rapid screening of mycotoxins in various samples due to their high throughput, sensitivity, and relative simplicity. mdpi.comr-biopharm.com These assays are based on the specific binding between an antibody and its target antigen. google.com

While immunoassays have been extensively developed for parent aflatoxins like AFB1 and other metabolites such as aflatoxin M1 (AFM1), the development of assays specifically targeting this compound is not widely documented. researchgate.netresearchgate.netresearchgate.net Research has focused on producing antibodies with high affinity for the most toxic aflatoxins. However, the cross-reactivity of these antibodies with other metabolites is a critical parameter that can be exploited for broader metabolite profiling.

For instance, studies on antibodies produced against aflatoxin B1 have shown varying degrees of cross-reactivity with aflatoxin Q1 (AFQ1). researchgate.net An antibody raised against an aflatoxin B2a conjugate demonstrated binding to AFQ1, which enabled the development of an ELISA for its detection in biological fluids. researchgate.net Similarly, a fluorescence polarization immunoassay (FPIA) developed using an anti-AFB1 monoclonal antibody showed cross-reactivity with AFG1 and AFM1, indicating its potential for screening a group of related aflatoxins. besjournal.com

The development of an immunoanalytical approach for this compound would likely follow a similar path:

Hapten Synthesis: this compound would be chemically modified to act as a hapten, allowing it to be conjugated to a larger carrier protein (e.g., bovine serum albumin) to make it immunogenic.

Antibody Production: The conjugate would be used to immunize animals (like rabbits or mice) to produce polyclonal or monoclonal antibodies that recognize the this compound structure.

Assay Development: These antibodies would form the basis of a competitive immunoassay (like an ELISA or FPIA), where the sample analyte competes with a labeled version of the toxin for a limited number of antibody binding sites.

Currently, the application of immunoassays in this compound research is more indirect. They are often used to remove parent aflatoxins from a sample using immunoaffinity columns (IAC) prior to chromatographic analysis of the remaining metabolites or to screen samples for general aflatoxin contamination before a more detailed metabolite profiling is conducted with LC-MS. shim-pol.pllcms.czresearchgate.net The future development of specific antibodies for this compound could enable high-throughput screening and quantitative analysis, which would be highly beneficial for studying enzymatic detoxification processes.

Innovations in Sample Preparation and Isolation Strategies for this compound Analysis

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, as it involves extracting the analyte from a complex sample matrix and removing interfering substances. fssai.gov.in The strategies employed are often adapted from well-established methods for general aflatoxin analysis.

Conventional Extraction and Cleanup: The most common approach begins with a solvent extraction, typically using a mixture of methanol/water or acetonitrile/water. agoa.infocnr.itresearchgate.net This is followed by a cleanup step to purify the extract.

Solid-Phase Extraction (SPE): This technique uses cartridges packed with a solid adsorbent to separate the analytes from the sample matrix. It is a common cleanup method in mycotoxin analysis. agoa.info

Immunoaffinity Chromatography (IAC): This is a highly specific cleanup method that uses columns containing monoclonal antibodies bound to a solid support. shim-pol.pllcms.cz The antibodies selectively bind to target aflatoxins, while matrix components are washed away. The purified aflatoxins are then eluted with a solvent like methanol or acetonitrile. agoa.inforesearchgate.net While highly effective for parent aflatoxins, the efficiency of IAC for this compound depends on the cross-reactivity of the specific antibodies used.

Innovations in Sample Preparation:

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis, has been adapted for mycotoxins. frontiersin.org It involves an extraction/partitioning step with an organic solvent (like acetonitrile) and salts, followed by a dispersive SPE (d-SPE) cleanup step. It offers a faster and simpler alternative to traditional multi-step extraction methods.

High-Throughput Procedures: To handle large numbers of samples, high-throughput sample preparation procedures have been developed. These often involve 96-well plate formats for extractions and clean-up steps, such as those using Oasis® Ostro or PRiME HLB plates, which can significantly reduce sample processing time. nih.gov

Novel Sorbents: Research into new materials for SPE is ongoing. For example, methods using ionic-liquid-based dispersive liquid-liquid microextraction combined with magnetic solid-phase extraction have been developed for the preconcentration of aflatoxins from feedstuffs, offering rapid mass transfer and efficient extraction. frontiersin.org

Wet Milling/Slurrying: For solid samples like chicken feed, innovations such as creating a water slurry of the sample before extraction have been shown to improve homogeneity and increase extraction efficiency compared to traditional dry milling. mdpi.com

Ecological and Agricultural Context of Aflatoxin Contamination Relevant to Metabolite Research

Environmental Factors Influencing Aflatoxigenic Fungi Proliferation (e.g., Temperature, Humidity, Drought Stress)

The proliferation of aflatoxigenic fungi, primarily Aspergillus flavus and Aspergillus parasiticus, is intricately linked to specific environmental conditions. nih.gov These fungi are ubiquitous in the soil and can infect a wide range of crops before and after harvest. nih.gov Temperature, humidity, and drought stress are among the most critical factors that influence their growth and subsequent toxin production.

Temperature: Aflatoxigenic fungi exhibit a broad temperature tolerance, generally ranging from 12°C to 48°C. nih.gov However, their optimal growth temperature is typically between 28°C and 37°C. nih.gov Research has shown that warmer temperatures, particularly those above 30°C, can favor the growth of more toxigenic S-type strains of A. flavus over the L-type strains, leading to higher levels of aflatoxin production. frontiersin.org Studies on maize have indicated that high daily maximum temperatures, especially those exceeding 35°C, are a key determinant of aflatoxin production. mdpi.com

Humidity and Water Activity: High humidity and moisture content in crops are critical for fungal growth and aflatoxin contamination. researchgate.net Water activity (aw), a measure of the unbound water available for microbial growth, is a key parameter. While some Aspergillus strains can grow at a water activity as low as 0.73, optimal aflatoxin production occurs at a higher water activity of around 0.85. nih.gov Inadequate drying of crops post-harvest is a major contributor to fungal proliferation in storage. aflasafe.com

Drought Stress: Paradoxically, periods of drought can significantly increase the risk of aflatoxin contamination, particularly in crops like maize and peanuts. nih.gov Drought-stressed plants have weakened natural defense mechanisms, making them more susceptible to fungal infection. Furthermore, hot and dry conditions can create an ideal environment for the proliferation of A. flavus. researchgate.net

The interplay of these environmental factors creates high-risk regions for aflatoxin contamination, which have traditionally been in tropical and subtropical areas. However, with changing global climate patterns, there is a growing concern about the spread of aflatoxigenic fungi and subsequent contamination into more temperate regions. nih.gov

Occurrence of Aflatoxin B1 Precursors in Agricultural Commodities and Feedstuffs

Aflatoxin B1 (AFB1) is the most potent and commonly occurring aflatoxin. Its biosynthesis is a complex process involving a series of enzymatic reactions that convert initial precursor molecules into the final toxic compound. The genes responsible for this pathway are clustered together in the fungal genome. frontiersin.org

The biosynthesis of aflatoxins begins with the production of norsolorinic acid (NOR), the first stable precursor. frontiersin.org This is followed by a series of intermediates, including averantin, averufin, and versicolorin (B1264617) A, before the formation of sterigmatocystin (B1681140) (ST) and dihydrosterigmatocystin (B1259337) (DHST), which are the penultimate precursors to aflatoxins. frontiersin.orgresearchgate.net

The presence of these precursors in agricultural commodities can be an indicator of potential aflatoxin contamination, even if the final toxins are not yet present in high concentrations. Research has focused on detecting these precursors in various crops known to be susceptible to Aspergillus infection, such as:

Cereals: Maize, wheat, and rice are major staple crops that can be contaminated with aflatoxin precursors. nih.govresearchgate.net

Oilseeds: Peanuts and cottonseed are particularly vulnerable to contamination both before and after harvest. nih.govnih.gov

Tree Nuts: Various tree nuts can also be affected. nih.gov

Spices: Certain spices have been found to contain aflatoxins. researchgate.net

The analysis of these precursors is important for early detection of fungal contamination and for understanding the dynamics of aflatoxin formation in different agricultural settings. For instance, studies have investigated the presence of sterigmatocystin in cheese, indicating the potential for aflatoxin biosynthesis during production and aging. researchgate.net

Research on Pre- and Post-Harvest Control Strategies for Aflatoxigenic Fungi in Academic Settings

Given the significant health and economic impacts of aflatoxin contamination, extensive research has been conducted to develop effective control strategies for both pre- and post-harvest stages of crop production.

Pre-Harvest Control Strategies:

Good Agricultural Practices (GAPs): Implementing GAPs is the first line of defense. This includes practices like timely planting and harvesting, proper irrigation to avoid drought stress, and managing insect pests that can damage crops and create entry points for fungi. aflasafe.comheraldopenaccess.us

Host Plant Resistance: Researchers are actively working on developing crop varieties that are more resistant to fungal infection and aflatoxin production. researchgate.net

Biological Control: A promising approach involves the use of non-toxigenic strains of A. flavus to outcompete the toxic strains in the field. This method has shown success in reducing aflatoxin levels in crops like maize and peanuts. heraldopenaccess.usmdpi.com Formulations containing antagonistic microorganisms like bacteria and yeasts are also being investigated. heraldopenaccess.us

Use of Plant-Derived Compounds: Studies have explored the use of natural compounds from plants, such as phenols, aldehydes, and terpenes, to inhibit fungal growth and aflatoxin production. nih.gov

Post-Harvest Control Strategies:

Rapid and Proper Drying: After harvesting, it is crucial to dry crops to a safe moisture level (typically below 13% for cereals) as quickly as possible to prevent fungal growth. aflasafe.com Using drying platforms to avoid contact with the soil is recommended. aflasafe.com

Proper Storage: Storing grains in clean, dry, and well-ventilated conditions is essential. Controlling insect and rodent activity in storage facilities is also critical to prevent grain damage and subsequent fungal growth. aflasafe.com

Chemical Control: While the use of fungicides is an option, there are concerns about chemical residues and the development of fungal resistance. mdpi.com

Integrated Management: The most effective approach often involves an integrated strategy that combines multiple control methods, from pre-harvest practices to post-harvest management. researchgate.net

Academic research continues to explore novel and improved strategies for aflatoxin control, with a focus on methods that are effective, economically viable, and environmentally sustainable, particularly for small-scale farmers in developing countries who are often most affected by this issue.

Future Research Directions and Emerging Paradigms for Epi Aflatoxin Q1 Studies

Elucidation of Further Stereoisomeric and Metabolic Transformations

Epi-aflatoxin Q1 is recognized as a detoxification product of aflatoxin B1 (AFB1), formed through hydroxylation. biosynth.comresearchgate.net This transformation is a critical area of study, as the toxicity of aflatoxin metabolites can vary significantly. For instance, aflatoxin Q1 (AFQ1) is reported to be about 18 times less toxic than its parent compound, AFB1. researchgate.netfrontiersin.org Studies have shown that both AFQ1 and epi-AFQ1 are significantly less toxic than AFB1, with one study on human liver cells showing no reduction in cell viability after exposure to these metabolites. frontiersin.orgnih.gov

The metabolic activation of AFB1 by liver enzymes can lead to reactive intermediates that have mutagenic and carcinogenic effects. biosynth.com The formation of this compound is part of a complex metabolic pathway that also includes other hydroxylated metabolites like aflatoxin M1 (AFM1) and AFQ1. nih.govnih.govnih.gov Understanding the complete metabolic fate of this compound is crucial. Future research will likely focus on identifying any further downstream metabolites and determining their biological activity. This involves investigating whether this compound can be further transformed, either through enzymatic action or other biological processes, and assessing the toxicological profiles of any new compounds formed.

Key research questions in this area include:

What are the specific enzymes and cofactors involved in the conversion of other aflatoxin metabolites to this compound?

Does this compound undergo further metabolic changes in various biological systems?

What is the toxicological significance of any newly identified metabolites of this compound?

Development of Advanced Enzymatic Systems for Targeted Bioremediation Applications

The enzymatic degradation of aflatoxins is a promising strategy for detoxifying contaminated food and feed. scielo.br Laccases, a type of oxidoreductase enzyme, have shown significant potential in this area. researchgate.netresearchgate.net Notably, a CotA laccase from Bacillus licheniformis has been identified as a novel aflatoxin oxidase capable of transforming AFB1 into the less toxic metabolites AFQ1 and epi-AFQ1. researchgate.netnih.govd-nb.info This conversion is significant because it represents a detoxification pathway. frontiersin.orgnih.gov

Future research is aimed at optimizing these enzymatic systems for practical bioremediation applications. This includes enhancing the specificity and efficiency of enzymes like laccase to target aflatoxins effectively, even at low concentrations in complex food matrices. frontiersin.org Improving the turnover rates and stability of these enzymes is also a key objective. frontiersin.orgnih.gov Researchers are exploring various microbial sources for novel aflatoxin-degrading enzymes and using techniques like recombinant DNA technology to produce enzymes with enhanced properties. nih.govfrontiersin.org

Priorities for future research in enzymatic bioremediation include:

Screening for and characterizing new microbial enzymes with high efficacy against a range of aflatoxins.

Protein engineering to improve the stability, specificity, and catalytic activity of known aflatoxin-degrading enzymes.

Developing cost-effective methods for the large-scale production of these enzymes.

Investigating the application of immobilized enzymes for continuous detoxification processes in food and feed production.

Integration of Multi-Omics Approaches in Aflatoxin Metabolism and Biotransformation Research

To gain a comprehensive understanding of aflatoxin metabolism and the formation of metabolites like this compound, researchers are increasingly turning to multi-omics approaches. These strategies integrate data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the biological processes involved. mdpi.comfrontiersin.orgresearchgate.net

By analyzing the genome of aflatoxin-producing fungi like Aspergillus flavus, scientists can identify the gene clusters responsible for aflatoxin biosynthesis. researchgate.netscienceopen.com Transcriptomics and proteomics can then reveal how the expression of these genes and the resulting proteins are regulated under different environmental conditions. mdpi.com Metabolomics, the large-scale study of small molecules, is particularly valuable for identifying and quantifying the full spectrum of aflatoxin metabolites, including this compound, in a biological system. mdpi.commdpi.com

The integration of these "omics" disciplines can help to:

Uncover the complex regulatory networks that control aflatoxin production and transformation. researchgate.net

Identify key enzymes and metabolic pathways involved in the formation of specific metabolites. scienceopen.com

Discover biomarkers that can be used for the early detection of aflatoxin contamination.

Model the intricate interactions between the host, the fungus, and the microbiome in relation to aflatoxin metabolism.

Exploration of Novel Biosensor Technologies for Specific this compound Detection

The development of rapid, sensitive, and specific methods for detecting aflatoxins and their metabolites is crucial for ensuring food safety. While traditional methods like chromatography are reliable, they can be time-consuming and require expensive equipment. nih.govsemanticscholar.org Biosensors offer a promising alternative, providing rapid and portable detection solutions. nih.govmdpi.com

Future research in this area will focus on developing biosensors that can specifically detect this compound. This presents a challenge due to the need for high specificity to distinguish it from its stereoisomer, AFQ1, and other related aflatoxin metabolites. Novel recognition elements, such as specific antibodies, aptamers (short single-stranded DNA or RNA molecules), and molecularly imprinted polymers (MIPs), are being explored for this purpose. mdpi.commdpi.com

Advancements in nanomaterials are also being leveraged to enhance the sensitivity and performance of these biosensors. nih.gov Electrochemical and optical transduction methods are common in biosensor design, and ongoing research aims to improve their signal amplification and reduce detection limits. semanticscholar.orgmdpi.com

Key areas for future exploration in biosensor technology include:

Q & A

Q. How to critically evaluate methodological flaws in existing Epi-AFQ1 literature?

- Methodological Answer : Assess sample size adequacy (power analysis), blinding protocols, and control groups. Cross-reference metabolite quantification methods with certified reference materials (CRMs) to identify potential biases .

Future Directions

Q. What gaps exist in understanding Epi-AFQ1's interaction with gut microbiota?

Q. How can machine learning improve risk assessment models for Epi-AFQ1 exposure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.